molecular formula C5H3ClN4 B127025 4-Amino-2-chloropyrimidine-5-carbonitrile CAS No. 94741-69-2

4-Amino-2-chloropyrimidine-5-carbonitrile

Cat. No. B127025
CAS RN: 94741-69-2
M. Wt: 154.56 g/mol
InChI Key: WDHFCSOENXEMRC-UHFFFAOYSA-N
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Description

4-Amino-2-chloropyrimidine-5-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group at the 4th position, a chloro substituent at the 2nd position, and a carbonitrile group at the 5th position on the pyrimidine ring. This structure makes it a versatile precursor for the construction of a wide range of compounds with potential biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been reported through various methods. For instance, a three-component condensation method has been employed to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles using aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol . Another study reported the synthesis of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles via a one-pot reaction involving 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes . These methods highlight the potential for synthesizing various pyrimidine derivatives, including 4-amino-2-chloropyrimidine-5-carbonitrile, through multi-component reactions that offer operational simplicity and good yields.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR, IR, UV, and MS. For example, the structures of novel triazolo-pyrimidine derivatives were confirmed by analyzing their 1H-NMR, 13C-NMR, IR, and MS spectra . Similarly, the structure of 4-amino-5-pyrimidinecarbonitrile and its metal complexes were characterized using a combination of elemental analysis, magnetic susceptibility, mass spectrometry, infrared, UV-Visible, NMR, ESR spectroscopy, and TGA analysis . These studies demonstrate the importance of spectroscopic methods in elucidating the structure of pyrimidine derivatives.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions to yield a diverse array of heterocyclic compounds. For instance, acetylation and formylation reactions have been used to modify the structure of pyrimidine derivatives, leading to the formation of Schiff bases and other nitrogen heterocyclic compounds . Additionally, reactions with primary and heterocyclic amines, hydrazines, guanidines, and other bifunctional nucleophiles have been explored to construct pyrazoles, pyrimidines, pyridopyrimidines, and diazepines . These reactions demonstrate the chemical reactivity of pyrimidine derivatives and their utility as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The coordination chemistry of 4-amino-5-pyrimidinecarbonitrile with various metal ions has been studied, revealing non-electrolytic complexes with different geometries, such as distorted octahedral and square planar . Computational studies using DFT calculations have also been conducted to optimize the geometry of these complexes, providing insights into their stability and reactivity . Moreover, the antimicrobial activity of these complexes suggests that pyrimidine derivatives can serve as potent antimicrobial agents .

Scientific Research Applications

Molecular Structure Analysis

  • Raman and Infrared Spectra Analysis : A study by Abuelela et al. (2016) conducted an experimental and theoretical analysis of the molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile (ACPC) using Raman and infrared (IR) spectra. They explored the vibrational features and identified two tautomers of ACPC, providing insights into its molecular geometry.

Synthesis and Applications in Antimicrobial Activity

  • Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives : Research by Rostamizadeh et al. (2013) details the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 4-amino-2-chloropyrimidine-5-carbonitrile, evaluating their antibacterial activity. This work highlights the compound's role in developing new antibacterial agents.

Antitumor and Antimicrobial Testing

  • Synthesis and Testing of Thiopyrimidine Analogues : A study by Taher and Helwa (2012) synthesized new 4-chloro-pyrimidine-5-carbonitriles and 4-substituted-amino-pyrimidine-5-carbonitriles, including variants derived from 4-Amino-2-chloropyrimidine-5-carbonitrile, to evaluate their antitumor and antimicrobial activities. Their findings contribute to the understanding of the compound's potential in cancer therapy.

Anticancer Agent Synthesis

  • Ultrasound-Promoted Synthesis of Anticancer Agents : Tiwari et al. (2016) report on an environmentally friendly, ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives from 4-Amino-2-chloropyrimidine-5-carbonitrile. Their study, detailed in Tiwari et al. (2016), explores the compound's application in creating potential anticancer agents.

Synthesis and Characterization for Antimicrobial Activity

  • Pyrimidine Carbonitrile Derivatives for Antimicrobial Activity : Research by Bhat and Begum (2021) synthesizes and characterizes pyrimidine carbonitrile derivatives, including 4-Amino-2-chloropyrimidine-5-carbonitrile, for antimicrobial activity. This study provides valuable information on the compound's effectiveness against bacterial and fungal strains.

Synthesis and Antitumoral Activity

  • Synthesis of Hydrazinopyrimidine-5-carbonitrile Derivatives : The synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives are explored in a study by Cocco et al. (2006). This research contributes to understanding the potential antitumoral properties of compounds derived from 4-Amino-2-chloropyrimidine-5-carbonitrile.

Safety And Hazards

4-Amino-2-chloropyrimidine-5-carbonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-amino-2-chloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-5-9-2-3(1-7)4(8)10-5/h2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHFCSOENXEMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384217
Record name 4-Amino-2-chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-chloropyrimidine-5-carbonitrile

CAS RN

94741-69-2
Record name 4-Amino-2-chloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2-chloropyrimidine-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AM Abuelela, TA Mohamed, LD Wilson… - Journal of Molecular …, 2016 - Elsevier
… Therefore, we performed NCA for 4-Amino-2-chloropyrimidine-5-carbonitrile using the C 1 symmetry due to the non-planarity of amino group hydrogen atoms. However, in order to …
Number of citations: 9 www.sciencedirect.com
A Pevec - Acta Chimica Slovenica, 2015 - search.ebscohost.com
… After clarification of solution 4-amino-2-chloropyrimidine-5-carbonitrile (4.17 g; 27.0 mmol) was slowly added. The mixture was stirred one hour and then filtered. After filtration, the …
Number of citations: 6 search.ebscohost.com
HE Emam, M El-Shahat, MS Hasanin, HB Ahmed - Cellulose, 2021 - Springer
This approach was applied to demonstrate a unique technique for manufacturing potential military textiles (fluorescent/UV-protective cotton fabrics with microbicide activity) through the …
Number of citations: 47 link.springer.com
L Figueroa-Valverde, F Díaz-Cedillo… - Drug …, 2023 - thieme-connect.com
Background Some studies indicate that the angiogenesis process is related to vascular endothelial growth factor, which can interact with endothelial cell surface receptors (VEGF-R1, …
Number of citations: 4 www.thieme-connect.com
R Wouters, J Tian, P Herdewijn… - ChemMedChem, 2019 - Wiley Online Library
… A Suzuki coupling on 4-amino-2-chloropyrimidine-5-carbonitrile 24 using the aforementioned reaction conditions (Schemes 1 and 2) only resulted in the formation of side products. The …
X Dong, T **ng, G Chen - Polymers, 2019 - mdpi.com
Cotton fabric, a natural cellulose material, is widely used in the textile industry for its excellent properties. However, its application in some fields are seriously restricted because of its …
Number of citations: 7 www.mdpi.com
HE Emam, M El-Shahat, MS Hasanin, HB Ahmed - 2021 - researchsquare.com
… AM, Mohamed TA, Wilson LD, Zoghaib WM (2016) Raman and infrared spectra, normal coordinate analysis and ab initio calculations of 4-Amino-2-chloropyrimidine-5-carbonitrile. J …
Number of citations: 1 www.researchsquare.com
AM Abuelela, FA Alodail, SS Al-Shihry, OV Prezhdo - Structural Chemistry, 2018 - Springer
The present work reports a theoretical study of vibrational signatures of the photochromic molecular transformation between two photochromic heterocyclic isomers. Raman and infrared …
Number of citations: 5 link.springer.com
M Li, X Dong, T **ng, G Chen - Polymers, 2022 - mdpi.com
Silk, a natural protein fiber, is widely used in the textile industry and biomedical materials for its excellent properties. However, its application in some fields is seriously restricted due to …
Number of citations: 1 www.mdpi.com
MA Bedair, AM Abuelela, WM Zoghaib… - Journal of Molecular …, 2021 - Elsevier
Raman (3500-100 cm −1 ) and FT-ATR (4000-360 cm −1 ) spectra of solid 6-Methyl-2-thiouracil (6M2TU) have been recorded in addition to 1 H and 13 C NMR along with Mass …
Number of citations: 31 www.sciencedirect.com

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